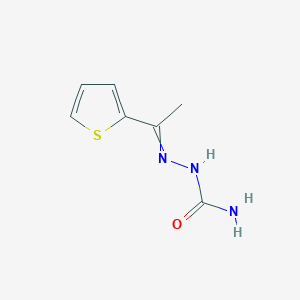

(1-Thiophen-2-ylethylideneamino)urea

Description

Contextualization of Semicarbazones in Inorganic and Organic Chemistry

Semicarbazones are a class of organic compounds typically synthesized through the condensation reaction of an aldehyde or a ketone with semicarbazide (B1199961). sathyabama.ac.in The resulting molecule contains the characteristic functional group R₂C=NNHC(=O)NH₂. In organic chemistry, the formation of semicarbazones is a reliable method for the identification and purification of carbonyl compounds.

In the realm of inorganic chemistry, semicarbazones are highly valued as ligands. sathyabama.ac.in A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. Semicarbazones are effective chelating agents, meaning they can form multiple bonds with a single metal ion. This chelating ability is due to the presence of multiple donor atoms, typically nitrogen and oxygen, which can coordinate with the metal center. sathyabama.ac.in The resulting metal complexes often exhibit interesting stereochemistry and electronic properties, which can lead to applications in catalysis and materials science.

Systematic Nomenclature and Structural Features of (1-Thiophen-2-ylethylideneamino)urea

The systematic IUPAC name for the compound is (E)-1-(1-(thiophen-2-yl)ethylidene)semicarbazide. The name "this compound" is also commonly used. The structure of this compound is characterized by a central imine (C=N) bond, which is formed from the reaction of 2-acetylthiophene (B1664040) and semicarbazide.

The key structural components are:

A thiophene (B33073) ring: A five-membered aromatic ring containing a sulfur atom. nih.gov

An ethylidene group: A two-carbon bridge connecting the thiophene ring to the semicarbazone moiety.

A semicarbazone functional group: This includes the imine nitrogen, an amide group, and a terminal amino group.

Spectroscopic data provides further insight into its structure. The Fourier-Transform Infrared (FT-IR) spectrum of 2-acetylthiophene semicarbazone shows characteristic peaks that confirm the presence of various functional groups. The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms within the molecule, confirming the connectivity of the structural components. researchgate.net

Below is a table summarizing some of the key structural and spectroscopic features of this compound.

| Feature | Description |

| Molecular Formula | C₇H₉N₃OS |

| Functional Groups | Thiophene, Imine, Amide, Amine |

| ¹H NMR | Signals corresponding to the thiophene ring protons, the methyl protons of the ethylidene group, and the NH and NH₂ protons of the semicarbazone moiety can be observed. researchgate.net |

| FT-IR | Characteristic absorption bands for N-H, C=O, C=N, and C-S stretching vibrations are present. researchgate.net |

Historical Development and Significance of Thiophene-Derived Semicarbazones

The study of thiophene and its derivatives has a long history, with early work focusing on their synthesis and basic reactivity. nih.govacs.org The investigation of thiophene-containing semicarbazones and the closely related thiosemicarbazones began to gain traction in the mid-20th century. acs.org Researchers at that time were interested in the potential biological activities of these compounds.

Structure

3D Structure

Properties

CAS No. |

3771-70-8 |

|---|---|

Molecular Formula |

C7H9N3OS |

Molecular Weight |

183.23 g/mol |

IUPAC Name |

[(E)-1-thiophen-2-ylethylideneamino]urea |

InChI |

InChI=1S/C7H9N3OS/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5+ |

InChI Key |

VYCCHDWALWBGJU-WEVVVXLNSA-N |

SMILES |

CC(=NNC(=O)N)C1=CC=CS1 |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC=CS1 |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=CS1 |

solubility |

not available |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Pathways for 1 Thiophen 2 Ylethylideneamino Urea

Condensation Reactions for Semicarbazone Formation: Principles and Methodologies

The formation of a semicarbazone is a classic condensation reaction in organic chemistry, involving the reaction of an aldehyde or ketone with semicarbazide (B1199961). numberanalytics.com The general principle involves a nucleophilic attack by the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of the ketone or aldehyde, in this case, 2-acetylthiophene (B1664040). numberanalytics.com This reaction results in the formation of the semicarbazone and a molecule of water. numberanalytics.com

Several factors are critical in influencing the rate and yield of semicarbazone formation. numberanalytics.com The pH of the reaction medium is particularly important; the reaction is typically catalyzed by a small amount of acid. numberanalytics.com The optimal pH range is generally between 3 and 5. numberanalytics.com In a highly acidic environment, the amine nucleophile (semicarbazide) becomes protonated and is no longer nucleophilic. Conversely, in a basic or neutral medium, the carbonyl group is not sufficiently activated for the nucleophilic attack. Temperature also plays a role, with moderate heating often employed to increase the reaction rate, although excessive heat can lead to undesirable side reactions. numberanalytics.com

Methodologically, the synthesis is often carried out in a suitable solvent, such as ethanol, which can dissolve both the carbonyl compound and the semicarbazide hydrochloride. researchgate.net A buffer solution is commonly used to maintain the optimal pH for the reaction. numberanalytics.com The reaction progress can be monitored by techniques like Thin-Layer Chromatography (TLC), and the product, often a solid, can be isolated by filtration and purified by recrystallization.

Optimized Laboratory-Scale Syntheses of (1-Thiophen-2-ylethylideneamino)urea

The laboratory synthesis of this compound is a straightforward procedure that follows the general principles of semicarbazone formation. A common and efficient method involves the direct condensation of 2-acetylthiophene with semicarbazide, typically using semicarbazide hydrochloride in the presence of a base like sodium acetate (B1210297) to buffer the solution. researchgate.net

In a representative synthesis, equimolar amounts of 2-acetylthiophene and semicarbazide hydrochloride are dissolved in a solvent such as aqueous ethanol. researchgate.net Sodium acetate is added to the solution to neutralize the HCl released from the semicarbazide hydrochloride, thereby establishing the optimal acidic condition for the condensation. The mixture is then heated under reflux for a specified period, after which it is cooled, and the resulting crystalline product is collected by filtration. Purification is typically achieved by recrystallizing the crude product from a suitable solvent like ethanol.

The table below outlines typical conditions for the synthesis of thiophene-based semicarbazones, based on reported methodologies.

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Temperature | Yield | Reference |

| 2-Acetylthiophene | Semicarbazide | Ethanol | - | Reflux | Not specified | researchgate.net |

| 2-Acetylbenzothiophene | Semicarbazide HCl | Aqueous Ethanol | Sodium Acetate | Reflux | High | researchgate.net |

This table is generated based on data from analogous syntheses and provides a representative overview of common laboratory conditions.

Green Chemistry Approaches and Sustainable Synthesis for Analogous Compounds

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes for semicarbazones and analogous compounds like thiosemicarbazones. These methods aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.

One prominent green approach is the use of solvent-free or solid-state reactions. nih.govnih.gov For instance, the synthesis of thiosemicarbazones has been achieved with quantitative yields by ball-milling the solid reactants (a ketone/aldehyde and thiosemicarbazide) at room temperature. nih.gov This method eliminates the need for solvents, simplifies product isolation, and often results in highly pure products without further purification. nih.gov

Microwave-assisted synthesis is another powerful tool in green chemistry that has been applied to the synthesis of urea (B33335) and thiourea (B124793) derivatives. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov These reactions can sometimes be performed in greener solvents like water or even under solventless conditions, further enhancing their environmental credentials. nih.gov

The table below summarizes some green chemistry approaches used for the synthesis of analogous compounds.

| Method | Reactants | Conditions | Advantages | Reference |

| Ball-milling | 4-Formylantipyrine + Thiosemicarbazide | Room temperature, solvent-free | Quantitative yield, no solvent, no purification needed | nih.gov |

| Microwave Irradiation | N-monosubstituted hydroxylamines + Isocyanates | MgO, solventless, 200 W | Rapid reaction, solvent-free | nih.gov |

| Self-neutralizing System | 2-Aminothiophenol + Benzaldehydes | CO₂-alcohol system, reflux | Environmentally friendly, practical, economical | mdpi.com |

This table illustrates green methodologies that could be adapted for the synthesis of this compound.

Mechanistic Insights into the Formation of the Imine Bond in this compound

The formation of the imine bond in this compound from 2-acetylthiophene and semicarbazide is a classic example of a nucleophilic addition-elimination reaction, which proceeds in two main stages under mild acid catalysis.

Stage 1: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the primary amine group (-NH₂) of the semicarbazide on the electrophilic carbonyl carbon of 2-acetylthiophene. numberanalytics.com The presence of a mild acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack. This step leads to the formation of a zwitterionic tetrahedral intermediate. A rapid proton transfer from the nitrogen atom to the oxygen atom results in a neutral amino alcohol intermediate, also known as a carbinolamine.

Stage 2: Dehydration (Elimination)

The step-by-step mechanism is as follows:

Protonation of Carbonyl: The carbonyl oxygen of 2-acetylthiophene is protonated by an acid catalyst.

Nucleophilic Attack: The lone pair of the terminal nitrogen of semicarbazide attacks the carbonyl carbon. numberanalytics.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. numberanalytics.com

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated to form a good leaving group (-OH₂⁺).

Elimination of Water: The lone pair on the nitrogen pushes out the water molecule, forming the C=N double bond.

Deprotonation: The acid catalyst is regenerated by the removal of a proton from the nitrogen atom, yielding the final semicarbazone.

Coordination Chemistry of 1 Thiophen 2 Ylethylideneamino Urea: Ligand Design and Metal Complexation

Ligand Properties of (1-Thiophen-2-ylethylideneamino)urea: Denticity and Potential Donor Sites

This compound, like other semicarbazones, possesses multiple potential donor atoms, making it a versatile chelating agent. The primary donor sites are the azomethine nitrogen atom and the carbonyl oxygen atom of the urea (B33335) moiety. This allows the ligand to act as a bidentate chelator, forming a stable five-membered ring upon coordination with a metal ion. researchgate.net

The thiophene (B33073) ring introduces a sulfur atom, which could potentially act as an additional donor site. However, coordination through the thiophene sulfur is less common but has been observed in some complexes, leading to different coordination modes. researchgate.net The presence of the thiophene group can also influence the electronic properties of the ligand through resonance and inductive effects. nih.gov

Furthermore, semicarbazones can exhibit keto-enol tautomerism. In its keto form, this compound acts as a neutral bidentate ligand. core.ac.uk In the enol form, the ligand can be deprotonated to act as a monoanionic bidentate ligand, coordinating through the azomethine nitrogen and the enolic oxygen. nih.gov This versatility in coordination modes is a key feature of semicarbazone ligands.

Potential Donor Sites in this compound

| Donor Atom | Functional Group | Coordination Behavior |

| Azomethine Nitrogen | Imine (-C=N-) | Primary donor site, forms a stable chelate ring. |

| Carbonyl Oxygen | Urea (-C=O) | Primary donor site in the keto form. |

| Enolic Oxygen | Enol (-C-OH) | Donor site in the deprotonated enol form. |

| Thiophene Sulfur | Thiophene Ring | Potential but less common donor site. |

Synthesis and Characterization of Transition Metal Complexes of this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating. researchgate.net The resulting complexes can be characterized by various spectroscopic and analytical techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Changes in the IR spectrum upon complexation provide valuable information about the coordination mode. A shift in the C=N (azomethine) and C=O (carbonyl) stretching frequencies is indicative of their involvement in coordination to the metal center. rjpbcs.com

This compound readily forms complexes with first-row transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.net These metals often form complexes with tetrahedral or octahedral geometries, depending on the metal ion and the reaction conditions. The stability and properties of these complexes are influenced by the nature of the metal ion and the ligand. For instance, Cu(II) complexes are often more active than the uncoordinated semicarbazone. core.ac.uk

The coordination chemistry of this compound extends to the platinum group metals. These metals are known to form stable complexes with a variety of ligands and exhibit diverse coordination geometries. Semicarbazones have been shown to coordinate with palladium(II) and platinum(II), often forming square planar complexes. researchgate.net The interaction with rhodium(III), iridium(III), and ruthenium(III) can lead to the formation of octahedral complexes. The specific nature of these complexes and their characterization would require further detailed experimental investigation.

Structural Elucidation of Metal-Semicarbazone Complexes: Coordination Geometries (Octahedral, Square Planar)

The coordination geometry of metal complexes of this compound is a crucial aspect of their characterization. X-ray crystallography is the most definitive method for determining the solid-state structure of these complexes.

Octahedral Geometry: This geometry is common for many first-row transition metal complexes, particularly with cobalt(III) and some nickel(II) and copper(II) complexes. In an octahedral complex of this compound, the metal ion is at the center of an octahedron, with the donor atoms of the ligands and potentially other co-ligands or solvent molecules occupying the vertices. For example, two bidentate this compound ligands and two monodentate ligands (like water or chloride) can coordinate to a metal center to form an octahedral complex.

Square Planar Geometry: This geometry is characteristic of d⁸ metal ions such as palladium(II) and platinum(II), and sometimes nickel(II). In these complexes, the metal ion is at the center of a square, with the four donor atoms from the ligands at the corners. A typical example would be a complex where one molecule of a deprotonated, tridentate version of a semicarbazone and a halide ligand coordinate to a Pd(II) center.

Common Coordination Geometries for Metal-Semicarbazone Complexes

| Metal Ion Group | Common Geometries | Example |

| First-Row Transition Metals (e.g., Co, Ni, Cu) | Octahedral, Tetrahedral | [Co(L)₂(H₂O)₂]²⁺ (Octahedral) |

| Platinum Group Metals (e.g., Pd, Pt) | Square Planar | [Pd(L)Cl] (where L is a tridentate semicarbazone) |

Electronic and Steric Influences in Metal-Ligand Interactions within this compound Complexes

The interaction between the metal ion and this compound is governed by both electronic and steric factors.

Electronic Influences: The electron-donating ability of the azomethine nitrogen and the carbonyl/enolic oxygen plays a significant role in the stability of the metal-ligand bond. The thiophene ring, being an aromatic heterocycle, can influence the electron density on the donor atoms through mesomeric and inductive effects. nih.gov The nature of the metal ion, including its charge, size, and d-electron configuration, also dictates the strength and nature of the coordination bond.

Solution-Phase Studies of Complex Formation and Stability

Understanding the behavior of these complexes in solution is crucial for many of their potential applications. Techniques such as UV-Vis spectrophotometry, potentiometry, and NMR spectroscopy can be employed to study the formation and stability of the complexes in solution.

Stability constants (log β) are determined to quantify the thermodynamic stability of the complexes. These studies can reveal the stoichiometry of the species present in solution at different pH values and the effect of the solvent on complex formation. Semicarbazone complexes have been shown to be stable in solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The keto-enol tautomerism of the ligand in solution is an important factor to consider, as it can influence the nature of the coordinating species. core.ac.uk

Advanced Spectroscopic and Analytical Characterization of 1 Thiophen 2 Ylethylideneamino Urea and Its Metal Complexes

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Coordination Environment Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in (1-Thiophen-2-ylethylideneamino)urea and for elucidating the coordination environment upon the formation of metal complexes. The vibrational spectra of thiosemicarbazones are characterized by several key bands corresponding to the stretching and bending modes of the N-H, C=N, C=S, and C-N groups.

In the IR spectrum of a similar compound, 4-(3,4,5-trimethoxybenzylidene)-1-(2-(2,4-dichlorophenyl)acetyl)thiosemicarbazide, characteristic bands for the N-H stretching vibrations are observed. nih.gov For this compound, the N-H stretching vibrations of the amino group are expected in the region of 3400-3100 cm⁻¹. The presence of multiple bands in this region can be attributed to the symmetric and asymmetric stretching of the -NH₂ group. The imine (C=N) stretching vibration typically appears in the range of 1620-1580 cm⁻¹. A significant band in the IR spectrum is the thioamide ν(C=S) vibration, which is expected around 850-750 cm⁻¹.

Upon complexation with a metal ion, significant shifts in these vibrational frequencies are observed, providing evidence of coordination. The coordination of the azomethine nitrogen is indicated by a shift in the ν(C=N) band to a lower or higher frequency. Coordination through the sulfur atom of the thiocarbonyl group is confirmed by a decrease in the frequency of the ν(C=S) band, which is often accompanied by an increase in the ν(C-N) frequency, suggesting a delocalization of electron density upon chelation. The appearance of new bands in the far-infrared region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds.

Table 1: Representative Infrared Spectral Data for Thiosemicarbazone Ligands and Complexes

| Functional Group | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment |

| N-H | ~3341, 3127 | Shifted or Broadened | Stretching vibrations |

| C=N (imine) | ~1602 | Shifted | Stretching vibration |

| C=S (thioamide) | ~800 | Lower frequency | Stretching vibration |

| M-N | - | ~500 | Metal-Nitrogen bond |

| M-S | - | ~400 | Metal-Sulfur bond |

Note: The data in this table is representative of typical thiosemicarbazone compounds and is intended to illustrate the expected spectral features. nih.govresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be strong in the Raman spectrum. The C=S stretching vibration, for instance, often gives a strong Raman signal, which is sensitive to coordination with metal ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Heteronuclear NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons of the thiophene (B33073) ring are expected to appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The azomethine proton (-CH=N-) typically resonates as a singlet in the range of δ 8.0-8.5 ppm. The protons of the amino group (-NH₂) and the imino proton (-NH-) of the urea (B33335) moiety will appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration due to hydrogen bonding. For a related thiosemicarbazide, the NH protons appear as singlets at δ 10.23 and δ 12.14 ppm. nih.gov The ethylidene methyl protons would be expected to appear as a singlet in the aliphatic region.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the thiocarbonyl group (C=S) is typically observed at a downfield chemical shift, often in the range of δ 175-185 ppm. The imine carbon (C=N) resonates at around δ 140-150 ppm. The carbons of the thiophene ring will show signals in the aromatic region (δ 120-140 ppm), and the methyl carbon of the ethylidene group will appear in the upfield region. For a similar thiosemicarbazone, the C=S carbon appears at δ 178.1 ppm and the CH=N carbon at δ 140.4 ppm. nih.gov

Upon coordination with a diamagnetic metal ion, changes in the chemical shifts of the protons and carbons adjacent to the coordination sites are expected. The chemical shift of the azomethine proton and carbon, as well as the protons and carbons of the thiophene ring, can be affected. In complexes with paramagnetic metal ions, the NMR signals may be broadened or shifted significantly, making the interpretation more complex. Heteronuclear NMR techniques, such as ¹⁵N NMR, can provide direct evidence of nitrogen coordination to the metal center.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Thiophene-H | 7.0 - 8.0 (m) | 120 - 140 |

| -CH=N- | 8.0 - 8.5 (s) | 140 - 150 |

| -NH- | Broad (s) | - |

| -NH₂ | Broad (s) | - |

| CH₃-C=N- | ~2.0 - 2.5 (s) | ~15 - 25 |

| C=S | - | 175 - 185 |

Note: These are approximate chemical shift ranges based on data for similar compounds and general principles of NMR spectroscopy. nih.govnih.gov

Electronic Absorption (UV-Vis) Spectroscopy for Ligand-Field Transitions and Charge Transfer Bands

Electronic absorption (UV-Vis) spectroscopy provides valuable information about the electronic structure of this compound and its metal complexes. The spectrum of the free ligand typically exhibits intense absorption bands in the ultraviolet region, which are attributed to π→π* and n→π* electronic transitions within the thiophene ring and the thiosemicarbazone moiety.

Upon formation of metal complexes, new absorption bands often appear in the visible region. These bands can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The appearance of these charge transfer bands is a strong indication of complex formation. For instance, in copper(II) complexes of similar ligands, LMCT bands are often observed.

In the case of transition metal complexes with d-electrons, weaker absorption bands corresponding to d-d transitions (ligand-field transitions) may be observed. The position and intensity of these bands provide information about the geometry of the coordination sphere around the metal ion (e.g., octahedral, tetrahedral, or square planar). The solvent can also influence the position of the absorption bands.

Table 3: Typical Electronic Absorption Data for Thiosemicarbazone Ligands and their Metal Complexes

| Compound Type | Wavelength (λmax, nm) | Assignment |

| Ligand | ~280-350 | π→π* and n→π* |

| Metal Complex | ~380-450 | Ligand-to-Metal Charge Transfer (LMCT) |

| Metal Complex (d-d) | ~500-700 | d-d transitions |

Note: The data in this table is representative and illustrates the general regions where electronic transitions are observed for this class of compounds. researchgate.net

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for confirming the stoichiometry of its metal complexes. The mass spectrum of the ligand will show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for thiosemicarbazones include the cleavage of the N-N bond, the C-N bond, and the loss of small molecules such as NH₃ or H₂S. The fragmentation of the thiophene ring can also contribute to the observed peaks. Analysis of the isotopic pattern of the molecular ion peak can help to confirm the elemental composition, especially the presence of sulfur. For metal complexes, mass spectrometry can confirm the metal-to-ligand ratio and provide insights into the stability of the complex in the gas phase. The fragmentation may involve the loss of ligands or parts of the ligand.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

| [M]⁺ | Molecular ion |

| [M - NH₂]⁺ | Loss of amino group |

| [M - CSNH₂]⁺ | Cleavage of the urea moiety |

| [Thiophene-C(CH₃)=N]⁺ | Fragment containing the thiophene and imine group |

| [Thiophene-CH₃]⁺ | Thiophene ring with a methyl group |

Note: This table presents hypothetical fragmentation patterns based on the structure of the compound and general principles of mass spectrometry.

X-ray Diffraction Analysis for Solid-State Structure Determination of Ligand and Complexes

For the free ligand, X-ray diffraction can confirm the planarity of the thiosemicarbazone backbone and the conformation around the C=N double bond (typically E). It also reveals the details of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing.

In the case of metal complexes, X-ray diffraction analysis unequivocally establishes the coordination mode of the ligand (e.g., bidentate, tridentate), the coordination geometry around the metal center (e.g., square planar, tetrahedral, octahedral), and the nature of any counter-ions or solvent molecules present in the crystal lattice. For a related compound, (E)-N′-[1-(Thiophen-2-yl)ethylidene]benzohydrazide, the crystal structure was determined to be orthorhombic. nih.gov

Table 5: Representative Crystallographic Data for a Related Thiosemicarbazone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2760 (2) |

| b (Å) | 13.9990 (3) |

| c (Å) | 8.3970 (2) |

| β (°) | 97.448 (2) |

| V (ų) | 1081.19 (4) |

| Z | 4 |

Note: The data in this table is for (E)-1-[1-(4-Chlorophenyl)ethylidene]thiosemicarbazide and serves as an example of the type of information obtained from X-ray diffraction. nih.gov

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Stability Studies

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability of this compound and its metal complexes.

TGA measures the change in mass of a sample as a function of temperature. The TGA curve of the ligand will show its decomposition temperature. For metal complexes, TGA can reveal the loss of solvent molecules (e.g., water) at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures. The final residue at the end of the analysis often corresponds to the metal oxide, which can be used to confirm the metal content of the complex. The thermal decomposition of urea, a related compound, shows multiple stages of mass loss corresponding to different pyrolysis reactions. researchgate.net

DSC measures the heat flow into or out of a sample as a function of temperature. The DSC curve can show endothermic peaks corresponding to melting, dehydration, and decomposition, and exothermic peaks corresponding to crystallization or oxidative decomposition. The enthalpy changes associated with these processes can also be determined. For a urea-catechin cocrystal, DSC analysis revealed a higher thermal stability compared to the individual components. researchgate.net

Table 6: General Thermal Analysis Data for Organic Ligands and Metal Complexes

| Technique | Observation | Interpretation |

| TGA | Initial weight loss | Loss of solvent/water molecules |

| Major weight loss | Decomposition of the organic ligand | |

| Final residue | Formation of metal oxide | |

| DSC | Endothermic peak | Melting, dehydration, or decomposition |

| Exothermic peak | Crystallization, oxidative decomposition |

Note: This table provides a general overview of the type of information obtained from thermal analysis of coordination compounds.

Computational and Theoretical Investigations of 1 Thiophen 2 Ylethylideneamino Urea and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and predict the three-dimensional geometry of molecules. For Thiophene-2-carboxaldehyde semicarbazone, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional with a basis set like 6-311++G(d,p), are employed to find the molecule's lowest energy conformation. nih.gov

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure corresponding to a minimum on the potential energy surface is found. This optimized geometry provides crucial information about the planarity of the molecule and the spatial arrangement of the thiophene (B33073) ring relative to the semicarbazone side chain. Studies on related thiophene-based Schiff base metal complexes have also utilized DFT to optimize molecular structures and confirm coordination geometries, such as tetrahedral or square planar arrangements around the metal center. researchgate.net

The optimized structure reveals key geometric parameters. For instance, the planarity of the conjugated system is essential for electron delocalization, which influences the molecule's electronic and spectroscopic properties. In metal complexes, DFT optimization can accurately predict the bond lengths between the metal ion and the coordinating atoms of the ligand (typically the azomethine nitrogen and the carbonyl oxygen or thionic sulfur in related thiosemicarbazones). nih.govnih.gov

Table 1: Representative Calculated Geometrical Parameters for a Thiophene-Semicarbazone Analogue Note: This table presents illustrative data based on typical DFT calculations for this class of compounds, as specific published data for Thiophene-2-carboxaldehyde semicarbazone is not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O (Carbonyl) | ~1.22 Å |

| C=N (Azomethine) | ~1.29 Å | |

| N-N (Hydrazine) | ~1.38 Å | |

| Bond Angles (°) | C-N-N | ~118° |

| C=N-N | ~121° | |

| Thiophene-C-C=N | ~125° |

Quantum Chemical Descriptors and Reactivity Predictions

Once the electronic structure is determined, various quantum chemical descriptors can be calculated to predict the chemical reactivity and stability of the molecule. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopman's theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ = -χ).

These parameters help in understanding the molecule's behavior in chemical reactions. For instance, a high electrophilicity index suggests a good electrophile. DFT studies on thiophene-derived thiosemicarbazones have used these descriptors to analyze and compare the reactivity of different ligands and their metal complexes. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors for Thiophene-2-carboxaldehyde Phenylthiosemicarbazone Data sourced from a study on related thiophene-derived thiosemicarbazones. researchgate.net

| Parameter | Abbreviation | Calculated Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -8.651 |

| Energy of LUMO | ELUMO | -4.482 |

| Energy Gap | ΔE | 4.169 |

| Ionization Potential | I | 8.651 |

| Electron Affinity | A | 4.482 |

| Electronegativity | χ | 6.567 |

| Chemical Hardness | η | 2.085 |

| Chemical Softness | S | 0.240 |

| Electrophilicity Index | ω | 10.342 |

Molecular Dynamics Simulations of Ligand-Solvent and Ligand-Metal Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of the ligand in different environments, such as in a solvent or interacting with a metal ion.

For ligand-solvent interactions , MD simulations can reveal how solvent molecules (e.g., water, ethanol, DMSO) arrange themselves around the Thiophene-2-carboxaldehyde semicarbazone molecule. This provides insight into its solubility and the stability of different conformers in solution. The simulations can map out hydrogen bonding networks between the ligand's -NH and C=O groups and the solvent.

In the context of ligand-metal interactions , MD simulations are invaluable for understanding the stability and dynamics of the resulting metal complexes. Once a ligand coordinates to a metal ion, MD can be used to explore the conformational flexibility of the complex, the strength and persistence of the coordination bonds, and the interaction of the complex with its surrounding environment. For example, MD studies on related thiophene derivatives have been employed to assess the stability of ligand-protein complexes, which is crucial for understanding potential biological applications. mdpi.com

Theoretical Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to specific molecular motions (stretching, bending, etc.). By comparing the calculated spectrum with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed vibrational bands can be achieved. Often, calculated frequencies are scaled by a factor (e.g., 0.9614 for B3LYP/6-31G(d)) to correct for anharmonicity and other theoretical approximations, leading to excellent agreement with experimental data. pusan.ac.kr

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. This allows for the simulation of the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax). These transitions typically correspond to π → π* and n → π* electronic excitations within the conjugated system of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict the 1H and 13C NMR chemical shifts. The calculated shifts are compared to a standard reference (like TMS) to provide theoretical spectra that can aid in the structural elucidation and assignment of experimental NMR signals.

Table 3: Representative Theoretical Vibrational Frequencies for Thiophene-Semicarbazone Analogue Note: This table is illustrative and shows typical assignments based on DFT calculations for related compounds.

| Vibrational Mode | Calculated Wavenumber (cm-1, Scaled) | Assignment |

|---|---|---|

| N-H Stretch | ~3450 cm-1 | Stretching of the -NH2 group |

| C=O Stretch | ~1680 cm-1 | Stretching of the carbonyl group |

| C=N Stretch | ~1600 cm-1 | Stretching of the azomethine group |

| Thiophene Ring Stretch | ~1420 cm-1 | C=C stretching within the thiophene ring |

| N-N Stretch | ~1050 cm-1 | Stretching of the hydrazine (B178648) N-N bond |

Bond Order Analysis and Charge Distribution Studies

To gain a deeper understanding of the electronic structure and bonding within (1-Thiophen-2-ylethylideneamino)urea and its complexes, charge distribution and bond order analyses are performed.

Population Analysis: Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule. nih.gov This analysis helps identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The charge distribution is crucial for understanding the molecule's electrostatic potential, its interaction with other molecules, and the nature of the coordination bonds in its metal complexes. For example, the analysis typically shows negative charges on the oxygen and nitrogen atoms, confirming their role as coordination sites for metal ions.

Table 4: Illustrative Mulliken Atomic Charges for a Thiophene-Semicarbazone Analogue Note: Values are representative and show the expected charge distribution from DFT calculations.

| Atom | Calculated Mulliken Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.55 |

| N (Azomethine) | -0.20 |

| N (Hydrazine, adjacent to C=N) | -0.35 |

| C (Carbonyl) | +0.45 |

| S (Thiophene) | -0.15 |

Chemical Reactivity and Derivatization Studies of 1 Thiophen 2 Ylethylideneamino Urea

Functionalization of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich five-membered heterocycle that readily undergoes electrophilic substitution reactions, often with greater reactivity than benzene. pharmaguideline.comderpharmachemica.com The substituent at the C2 position directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position. The reactivity of the thiophene ring in (1-Thiophen-2-ylethylideneamino)urea allows for a variety of functionalization reactions to modify its electronic and steric properties.

Key electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents.

Nitration: The introduction of a nitro group is typically performed using nitrating mixtures under controlled conditions.

Sulfonation: Reaction with sulfuric acid or other sulfonating agents introduces a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the thiophene ring, typically using a Lewis acid catalyst.

The table below summarizes expected functionalization reactions on the thiophene ring of this compound.

| Reaction Type | Typical Reagents and Conditions | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ or THF | (1-(5-Bromo-thiophen-2-yl)ethylideneamino)urea |

| Nitration | HNO₃ / Acetic Anhydride | (1-(5-Nitro-thiophen-2-yl)ethylideneamino)urea |

| Acylation | Acetyl Chloride / AlCl₃ in CS₂ | (1-(5-Acetyl-thiophen-2-yl)ethylideneamino)urea |

| Formylation | Vilsmeier-Haack Reagent (POCl₃ / DMF) | (1-(5-Formyl-thiophen-2-yl)ethylideneamino)urea |

Chemical Modifications at the Semicarbazone Moiety

The semicarbazone moiety (-CH=N-NH-C(O)NH₂) is rich in functionality, offering several sites for chemical modification. These include the imine nitrogen, the terminal primary amine, and the carbonyl group.

Reactions at the Imine (C=N) Bond: The carbon-nitrogen double bond can undergo addition reactions. For instance, reduction of the imine bond would yield the corresponding semicarbazide (B1199961) derivative.

Reactions at the Terminal Amine (-NH₂): The primary amino group is nucleophilic and can be readily acylated or alkylated. Reaction with acid chlorides or anhydrides would yield N-acyl derivatives, while reaction with alkyl halides could lead to N-alkylated products.

Reactions involving the Amide Group: The amide portion of the semicarbazone can participate in various reactions, often involving its iminol tautomer (see Section 6.4). It can act as a nucleophile in cyclization reactions.

The following table outlines potential modifications at the semicarbazone functional group.

| Reaction Site | Reaction Type | Reagents and Conditions | Expected Product Structure |

| Imine (C=N) | Reduction | NaBH₄, MeOH | (1-(Thiophen-2-yl)ethylamino)urea |

| Terminal Amine (-NH₂) | Acylation | Acetic Anhydride, Pyridine | Acetic acid N'-(1-thiophen-2-ylethylidene)hydrazidecarbonylamide |

| Terminal Amine (-NH₂) | Condensation | Aromatic Aldehydes | Schiff base formation at the terminal nitrogen |

Cyclization Reactions and Heterocyclic Ring Formation Utilizing this compound as a Precursor

Semicarbazones are highly valuable precursors for the synthesis of a wide array of N-heterocyclic compounds. mdpi.com The inherent functionality of this compound allows it to be used in various cyclization strategies to construct five- and six-membered rings.

Synthesis of Pyrazoles: Semicarbazones can be converted into pyrazole (B372694) derivatives. One common method involves the Vilsmeier-Haack reaction, where treatment with reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) leads to intramolecular cyclization. researchgate.netchim.it This reaction proceeds through the formation of a reactive Vilsmeier reagent that facilitates the ring closure. The reaction of 1,3-dicarbonyl compounds with semicarbazide is also a classical method for pyrazole synthesis. rsc.orgyoutube.commdpi.com

Synthesis of 1,2,4-Triazoles: Oxidative cyclization is a key method for converting semicarbazones into 1,2,4-triazol-3-ones. researchgate.net Various oxidizing agents can be employed for this transformation. Additionally, reactions with other reagents can lead to differently substituted triazole rings. nih.govchemistryjournal.netresearchgate.netmdpi.com

The table below details cyclization reactions using semicarbazones as precursors.

| Target Heterocycle | Method | Typical Reagents and Conditions | Expected Product Class |

| Pyrazole | Vilsmeier-Haack Cyclization | POCl₃, DMF | 4-Formyl-1H-pyrazole derivative researchgate.netchim.it |

| 1,2,4-Triazol-3-one | Oxidative Cyclization | 2% NaOH, Reflux | 5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-one researchgate.net |

| Thiazole Derivatives | Hantzsch-type reaction | α-haloketones | 2-hydrazinylthiazole derivatives |

Investigation of Acid-Base Properties and Tautomerism

The structure of this compound contains both weakly acidic and basic centers. The nitrogen atoms of the semicarbazone moiety are basic and can be protonated in acidic media. The N-H protons of the amide and hydrazine (B178648) groups are weakly acidic.

A significant aspect of the chemistry of this compound is its potential to exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org

Amide-Iminol Tautomerism: The semicarbazone contains an amide group which can exist in equilibrium with its iminol form. researchgate.netresearchgate.netrsc.orgyoutube.com This equilibrium involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond within that part of the moiety. Although the amide form is typically more stable, the iminol tautomer can be the reactive species in certain reactions, particularly cyclizations. researchgate.netstackexchange.com

Imine-Enamine Tautomerism: This involves the migration of a proton from the carbon adjacent to the C=N bond (the methyl group) to the imine nitrogen, creating a C=C double bond.

The predominant tautomer under given conditions depends on factors such as the solvent, temperature, and pH. frontiersin.org

Role as a Synthetic Intermediate in Complex Organic Architectures

Due to its diverse reactivity, this compound serves as a valuable synthetic intermediate for the construction of more complex molecular structures. mdpi.comnih.gov

Precursor for Bioactive Heterocycles: The thiophene nucleus is a key structural motif in many pharmaceutical agents. derpharmachemica.comijprajournal.comimpactfactor.orgrroij.com By using the cyclization reactions described in Section 6.3, this compound can be used to synthesize novel thiophene-substituted pyrazoles, triazoles, and other heterocycles, which are classes of compounds known for a wide range of biological activities. nih.govnih.gov

Ligand in Coordination Chemistry: Semicarbazones are effective chelating ligands for various metal ions, typically coordinating through the imine nitrogen and the carbonyl oxygen. nih.gov The resulting metal complexes have applications in catalysis and materials science and may exhibit enhanced biological properties compared to the free ligand. researchgate.netnih.gov

Platform for Further Derivatization: The ability to functionalize both the thiophene ring (Section 6.1) and the semicarbazone moiety (Section 6.2) allows for the systematic modification of the molecule's structure. This makes it a useful platform for developing libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry.

Emerging Research Directions and Future Perspectives on 1 Thiophen 2 Ylethylideneamino Urea Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

The conventional synthesis of (1-Thiophen-2-ylethylideneamino)urea typically involves the condensation reaction between a thiophene-2-carbaldehyde (B41791) derivative and semicarbazide (B1199961). viamedica.pl While effective, future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies.

Emerging trends focus on:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. The focused heating often leads to cleaner reactions with fewer byproducts.

One-Pot Procedures: Combining multiple reaction steps into a single operation without isolating intermediates is a key goal of green chemistry. researchgate.net For thiophene (B33073) derivatives, one-pot methodologies are being explored to streamline the synthesis process, reducing solvent waste and energy consumption. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and scalability. This approach is particularly promising for the large-scale production of this compound and its analogues.

Catalytic Routes: The exploration of novel catalysts for the C=N bond formation could enhance reaction efficiency and allow for milder reaction conditions. This includes investigating organocatalysts or reusable solid acid catalysts to replace traditional acid catalysts.

The development of these routes aims to not only increase the efficiency of obtaining the target molecule but also to facilitate the synthesis of a wider library of derivatives with varied functional groups on the thiophene ring for fine-tuning their chemical and physical properties.

| Synthetic Method | Key Advantages | Potential Impact |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, cleaner reactions | Faster library generation for screening applications |

| One-Pot Procedures | Increased efficiency, reduced waste, atom economy | Greener and more cost-effective synthesis researchgate.net |

| Flow Chemistry | High reproducibility, scalability, precise control | Facilitates industrial-scale production |

| Novel Catalysis | Milder conditions, catalyst reusability, higher selectivity | More sustainable and versatile synthetic protocols |

Exploration of Under-Investigated Coordination Modes and Metal Centers

This compound is a versatile ligand capable of coordinating with metal ions in several ways, typically acting as a bidentate or tridentate ligand through its nitrogen and oxygen/sulfur donor atoms. researchgate.netresearchgate.net However, its full coordination potential remains to be unlocked.

Future research directions include:

Uncommon Metal Centers: While complexes with transition metals like copper, nickel, and cobalt are relatively common, there is significant scope for exploring complexes with less-studied metal ions. nih.gov This includes lanthanides, actinides, and main group metals, which could yield complexes with unique magnetic, optical, or catalytic properties. researchgate.net

Variable Coordination Modes: The flexibility of the urea (B33335) moiety allows for different binding modes, including monodentate coordination through the oxygen atom or bridging between two metal centers. rjpbcs.com Under specific reaction conditions, deprotonation of the ligand can lead to anionic coordination, further expanding its versatility. rjpbcs.comprimescholars.com Investigating how factors like pH, solvent, and counter-ions influence the coordination mode is a crucial area of study.

Mixed-Ligand and Polynuclear Complexes: The incorporation of this compound into mixed-ligand systems can lead to complexes with tailored properties. researchgate.net Similarly, designing polynuclear complexes where the ligand bridges multiple metal centers could result in novel materials with interesting magnetic or catalytic functionalities. researchgate.net The study of dinuclear complexes, containing either the same or different metal ions, is a particularly promising avenue. researchgate.net

| Research Area | Focus | Potential Outcomes |

| Uncommon Metal Centers | Lanthanides, actinides, main group metals | Novel photoluminescent, magnetic, and catalytic materials researchgate.net |

| Variable Coordination | Exploring monodentate, bridging, and anionic modes | Enhanced control over complex geometry and reactivity rjpbcs.com |

| Polynuclear Systems | Designing complexes with multiple metal ions | Materials with unique magnetic coupling and catalytic sites researchgate.net |

Application of Advanced In-Situ Spectroscopic Techniques

The characterization of this compound and its metal complexes has traditionally relied on standard spectroscopic techniques such as FT-IR, NMR, and UV-Vis spectroscopy. researchgate.netmdpi.com While these methods provide valuable structural information on the isolated products, future research will increasingly employ advanced in-situ techniques to study reaction mechanisms and the behavior of these compounds in solution.

Key techniques to be explored:

In-Situ NMR and IR Spectroscopy: These methods allow for the real-time monitoring of reactions, providing insights into the formation of intermediates and the kinetics of complexation. This data is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

Spectroelectrochemistry: This technique combines spectroscopy with electrochemistry to study the electronic properties of metal complexes in different oxidation states. It can reveal how the electronic structure of the complex changes upon redox events, which is crucial for applications in catalysis and sensing.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can be used to study the excited-state dynamics of the complexes, providing essential information for the development of photoluminescent materials and photocatalysts.

The application of these advanced techniques will provide a more dynamic and detailed picture of the chemical and physical processes involving this compound and its complexes.

Machine Learning Approaches in Predicting this compound Reactivity and Complex Stability

The integration of computational methods, particularly machine learning (ML), is set to revolutionize the study of coordination compounds. ML models can be trained on existing experimental data to predict the properties and behavior of new, unsynthesized molecules, thereby accelerating the discovery process. mit.edu

Future applications in the context of this compound include:

Predicting Reaction Outcomes: ML algorithms can be developed to predict the yield and selectivity of synthetic reactions based on the starting materials and reaction conditions. This can help chemists to design more efficient synthetic routes and prioritize experiments. mit.edu

Forecasting Complex Stability: By analyzing structural features and electronic properties, ML models can predict the thermodynamic stability of metal complexes. This is particularly useful for screening large virtual libraries of potential ligands and metal ions to identify promising candidates for specific applications.

Accelerating Quantum Chemical Calculations: ML can be used to create models that predict the results of computationally expensive quantum chemical calculations, such as determining reaction energy barriers. nih.gov This "Δ-learning" approach can significantly speed up the theoretical investigation of reaction mechanisms and complex properties. nih.gov

The development of robust ML models requires large, high-quality datasets. Therefore, a concerted effort in data collection and curation will be essential for the successful application of these predictive tools. mit.edu

| ML Application | Goal | Required Input | Potential Advantage |

| Reactivity Prediction | Forecast reaction yields and product selectivity | Reactant structures, reaction conditions | More efficient synthesis planning and resource allocation mit.edu |

| Stability Prediction | Estimate thermodynamic stability of complexes | Ligand and metal properties, structural descriptors | Rapid screening of virtual compound libraries |

| Accelerated QM | Predict energies and activation barriers | Low-level quantum chemistry calculations nih.gov | Drastic reduction in computational cost for mechanistic studies |

Integration into Supramolecular Assemblies and Frameworks

The ability of this compound to participate in hydrogen bonding and coordinate to metal ions makes it an excellent building block for the construction of supramolecular assemblies and extended frameworks. nih.gov This area of research opens up possibilities for creating functional materials with tailored properties.

Promising future directions are:

Metal-Organic Frameworks (MOFs): The urea group is a well-known functional group for promoting specific interactions within porous materials. nih.govresearchgate.net By incorporating this compound or its derivatives as linkers in MOFs, it is possible to create materials with high porosity and specific binding sites for applications in gas storage, separation, and catalysis. nih.govuantwerpen.be The urea functionality can engage in strong hydrogen bonding with guest molecules like SO₂ and NH₃. nih.gov

Supramolecular Polymers: The directional nature of hydrogen bonds involving the urea moiety can be exploited to guide the self-assembly of monomers into well-defined one-dimensional, two-dimensional, or three-dimensional supramolecular structures. uh.eduresearchgate.net The thiophene unit can contribute to the electronic properties of these materials. nih.gov

Self-Assembled Nanostructures: Thiophene-based molecules are known to self-assemble into various nanostructures such as nanofibers, nanowires, and nanoparticles. nih.govnih.gov By modifying the structure of this compound, it may be possible to control the morphology of these self-assembled structures, leading to new materials for applications in organic electronics and sensing. uh.edu

The design and synthesis of these complex architectures will require a deep understanding of intermolecular interactions and the principles of molecular self-assembly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Thiophen-2-ylethylideneamino)urea, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic addition of thiophen-2-ylethylamine to an isocyanate precursor, followed by cyclization. To optimize yields, researchers can employ continuous flow reactors, which enhance reaction efficiency and consistency by maintaining precise temperature and mixing control. Solvent selection (e.g., polar aprotic solvents) and catalyst use (e.g., triethylamine) also play critical roles in minimizing side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data confirm its structural integrity?

- Methodology :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm for thiophene) and urea carbonyl signals (δ 155–160 ppm).

- IR Spectroscopy : Stretching vibrations for urea (N–H at ~3300 cm, C=O at ~1650 cm) and thiophene (C–S at ~700 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] ion matching calculated mass). Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What in vitro assays are suitable for preliminary assessment of the compound's biological activity?

- Methodology :

- Cytotoxicity Assays : Use the MTT or Mosmann assay ( ) to evaluate cell viability in cancer lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases) using fluorescence-based or colorimetric assays.

- Antimicrobial Testing : Employ broth microdilution methods to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodology : Density Functional Theory (DFT) calculations model transition states and reaction energetics to identify favorable pathways. Molecular docking simulations predict binding affinities to biological targets (e.g., proteins), guiding functionalization strategies. Software like Gaussian or Schrödinger Suite is used, with solvent effects accounted for via implicit/explicit solvation models .

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction using SHELX software ( ) refines bond lengths, angles, and torsion angles. For disordered thiophene rings, iterative refinement with restraints and validation tools (e.g., PLATON) ensures accuracy. Twinning or low-resolution data may require synchrotron radiation or cryocooling techniques .

Q. What strategies validate the compound's mechanism of action in complex biological systems?

- Methodology :

- In Vivo Models : Administer the compound in rodent models (e.g., xenograft tumors) and monitor pharmacokinetics (bioavailability, half-life) via LC-MS.

- Omics Approaches : Transcriptomics/proteomics identify differentially expressed genes/proteins post-treatment.

- Target Engagement Assays : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm binding to hypothesized targets .

Q. How should researchers address discrepancies in biological activity data across different studies?

- Methodology :

- Reproducibility Checks : Standardize assay protocols (e.g., cell culture conditions, compound purity).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers.

- Controlled Experiments : Systematically vary parameters (e.g., pH, temperature) to isolate confounding factors. Open data sharing platforms ( ) enhance transparency .

Q. How to design structure-activity relationship (SAR) studies for thiophene-containing urea derivatives?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on thiophene) and assess activity changes.

- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, H-bond donors) with bioactivity.

- Crystallographic Data : Map steric/electronic effects of substituents on target binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.